molecular formula C16H14N2O4 B3010587 N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034487-67-5

N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B3010587
CAS RN: 2034487-67-5
M. Wt: 298.298
InChI Key: HYVUEYJKWXKPID-UHFFFAOYSA-N
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Description

The compound "N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide" is a complex organic molecule that appears to be related to various research efforts in synthesizing novel organic compounds with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves the condensation of tertiary α-hydroxyketones with N-aryl-2-cyanoacetamides to produce novel N-aryl-2,5-dihydro-2-iminofuran-3-carboxamides . Another method includes the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride to yield N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)-formamidines . These methods suggest that the synthesis of the compound may involve similar condensation reactions or the use of reagents like dimethylformamide/phosphoroxide chloride.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, IR spectral data, and elemental analysis . For instance, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide is sustained by hydrogen bonds, forming infinite chains along a specific axis . This indicates that hydrogen bonding could be a significant factor in the molecular structure of the compound .

Chemical Reactions Analysis

The chemical transformations of related compounds include the formation of iminium chlorides, hydrogen sulfates, and 2-oxo derivatives . These transformations suggest that the compound may also undergo similar reactions, potentially affecting its chemical stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated through various spectroscopic methods and crystallography . For example, the crystal structure of a pincer-type compound was analyzed using Hirshfeld surface analysis and computational chemistry studies to understand the intermolecular interactions . These studies provide a foundation for predicting the physical and chemical properties of "this compound," such as solubility, melting point, and potential intermolecular interactions.

Scientific Research Applications

Heterocyclic Derivative Syntheses

Research has explored the synthesis of heterocyclic derivatives, including dihydropyridinones and tetrahydropyridinediones, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. These compounds, including dihydropyridinones similar to the queried compound, have applications in medicinal chemistry due to their structural diversity and potential biological activities (Bacchi et al., 2005).

Biological Evaluation of Schiff’s Bases and 2-Azetidinones

Schiff’s bases and 2-azetidinones derived from pyridine-4-carbohydrazides have been synthesized and evaluated for their antidepressant and nootropic activities. This study indicates the potential of pyridine derivatives in developing central nervous system (CNS) active agents (Thomas et al., 2016).

Inhibition of the Met Kinase Superfamily

N-substituted dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors, demonstrating significant tumor stasis in vivo. This illustrates the potential of dihydropyridine derivatives in cancer therapy (Schroeder et al., 2009).

Antimicrobial and Antifungal Agents

Dihydropyridine-3-carboxamide derivatives have been synthesized and evaluated as antibacterial and antifungal agents. Their activity against various pathogens highlights the utility of dihydropyridine derivatives in addressing microbial resistance (El-Sehrawi et al., 2015).

Non-linear Optical (NLO) Properties and Molecular Docking

The synthesis of bipyridine-3-carboxamide derivatives and their experimental and computational study for non-linear optical properties and molecular docking indicate their potential in the development of materials with NLO properties and anticancer activity (Jayarajan et al., 2019).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effects at the molecular level. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with a biological pathway .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This could include toxicity, flammability, environmental impact, and precautions to be taken while handling .

Future Directions

Future directions could involve exploring new synthesis methods, finding new applications for the compound, or studying its properties in more detail. This could also involve predicting its behavior using computational chemistry .

properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-18-7-2-3-13(16(18)20)15(19)17-9-12-4-5-14(22-12)11-6-8-21-10-11/h2-8,10H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVUEYJKWXKPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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